Cas no 14918-35-5 (D-Streptamine,O-6-amino-6-deoxy-L-glycero-D-galacto-heptopyranosylidene-(1®2-3)-O-b-D-talopyranosyl-(1®5)-2-deoxy-N1-methyl-)

D-Streptamine,O-6-amino-6-deoxy-L-glycero-D-galacto-heptopyranosylidene-(1®2-3)-O-b-D-talopyranosyl-(1®5)-2-deoxy-N1-methyl- structure
14918-35-5 structure
Product Name:D-Streptamine,O-6-amino-6-deoxy-L-glycero-D-galacto-heptopyranosylidene-(1®2-3)-O-b-D-talopyranosyl-(1®5)-2-deoxy-N1-methyl-
CAS No:14918-35-5
MF:C20H37N3O13
MW:527.520087003708
CID:142841
PubChem ID:502206
Update Time:2025-04-19

D-Streptamine,O-6-amino-6-deoxy-L-glycero-D-galacto-heptopyranosylidene-(1®2-3)-O-b-D-talopyranosyl-(1®5)-2-deoxy-N1-methyl- Chemical and Physical Properties

Names and Identifiers

    • D-Stretamine, 5-O-(2,3-O-[6-(1-amino-2-hydroxyethyl)tetrahydro-3,4,5-trihydroxy-2H-pyran-2-ylidene)-.β.-D-talopyranosyl]-2-deoxy-N(sup3)methyl-
    • (3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-{[(1S,2R,3S,5R,6S)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy}-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)octahydro-4H-spiro[1,3-dioxolo[4,5-c]pyran-2,2'-pyran]-3',4',5',7-tetrol (non-preferred name)
    • 2-3)-O-b-D-talopyranosyl-(1&reg
    • Destonmycin A
    • DestoMycin
    • Destonate 20
    • destomycin A
    • 2-3)-O-b-D-talopyranosyl-(1®D-Streptamine,O-6-amino-6-deoxy-L-glycero-D-galacto-heptopyranosylidene-(1®5-O-[2-O,3-O-(6-Amino-1,6-dideoxy-L-glycero-D-galacto-heptopyranos-1-ylidene)-β-D-talopyranosyl]-2-deoxy-N1-methyl-D-streptamine
    • 5)-2-deoxy-N1-methyl-
    • D-STREPTAMINE, O-6-AMINO-6-DEOXY-L-GLYCERO-D-GALACTO-HEPTOPYRANOSYLIDENE-(1->2-3)-O-.BETA.-D-TALOPYRANOSYL-(1->5)-2-DEOXY-N1-METHYL-
    • DESTOMYCIN A [MI]
    • DES-TONATE
    • D-Streptamine, O-6-amino-6-deoxy-L-glycero-D-galacto-heptopyranosylidene-(1-2-3)-O-beta-D-talopyranosyl-(1-5)-2-deoxy-N(sup 1)-methyl-
    • D-Streptamine, O-6-amino-6-deoxy-L-glycero-D-galacto-heptopyranosylidene-(1-2-3)-O-beta-D-talopyranosyl-(1-5)-2-deoxy-N1-methyl-
    • 5-(O-(2,3-O-(6-Amino-6-desoxyheptopyranosyliden)-beta-D-talopyranosyl)-2-desoxy-N6-methyl-D-streptamin
    • 14918-35-5
    • Q27286613
    • UNII-PL7443WI4A
    • (3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1S,2R,3S,5R,6S)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexoxy]-6'-[(1S)-1-amino-2-hydroxy-ethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-tetrahydropyran]-3',4',5',7-tetrol
    • 5-O-(2,3-O-(6-(1-AMINO-2-HYDROXYETHYL)TETRAHYDRO-3,4,5-TRIHYDROXY-2H-PYRAN-2-YLIDENE)-.BETA.-D-TALOPYRANOSYL)-2-DEOXY-N3-METHYL-D-STREPTAMINE
    • C01688
    • PL7443WI4A
    • DTXSID201016602
    • NSC 96877
    • D-Streptamine, O-6-amino-6-deoxy-L-glycero-D-galacto-heptopyranosylidene-(1.fwdarw.2-3)-O-.beta.-D-talopyranosyl-(1.fwdarw.5)-2-deoxy-N1-methyl-
    • AC1L9W0F
    • NSC-96877
    • Destomysin
    • NSC96877
    • 2,3-O-(6-(1-Amino-2-hydroxyethyl)-3,4,5-trihydroxytetrahydropyran-2-yliden)-(3-amino-5-methylamino-3,4,5-tridesoxy-mesoinosit-1-yl)-beta-D-talopyranosid
    • destomycin-a
    • Hygromycin B
    • hygromycin_b
    • Hydromycin B
    • D-Streptamine,O-6-amino-6-deoxy-L-glycero-D-galacto-heptopyranosylidene-(1®2-3)-O-b-D-talopyranosyl-(1®5)-2-deoxy-N1-methyl-
    • Inchi: 1S/C20H37N3O13/c1-23-7-2-5(21)9(26)15(10(7)27)33-19-17-16(11(28)8(4-25)32-19)35-20(36-17)18(31)13(30)12(29)14(34-20)6(22)3-24/h5-19,23-31H,2-4,21-22H2,1H3/t5-,6-,7+,8+,9+,10-,11-,12+,13-,14+,15-,16-,17-,18?,19-,20?/m0/s1
    • InChI Key: GRRNUXAQVGOGFE-BXBXHBBISA-N
    • SMILES: O1C2(C([C@H]([C@H]([C@@H]([C@H](CO)N)O2)O)O)O)O[C@H]2[C@H]([C@@H](CO)O[C@H]([C@@H]12)O[C@H]1[C@@H]([C@H](C[C@H]([C@@H]1O)NC)N)O)O

Computed Properties

  • Exact Mass: 527.232638
  • Monoisotopic Mass: 527.232638
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 11
  • Hydrogen Bond Acceptor Count: 16
  • Heavy Atom Count: 36
  • Rotatable Bond Count: 6
  • Complexity: 756
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 16
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 272
  • XLogP3: -6.6

Experimental Properties

  • Color/Form: White powder
  • Density: 1.4252 (rough estimate)
  • Melting Point: 180-190° (dec)
  • Boiling Point: 608.13°C (rough estimate)
  • Flash Point: 496.7°C
  • Refractive Index: 1.6300 (estimate)
  • PSA: 272.06000
  • LogP: -5.47910
  • Specific Rotation: D22 +7° (c = 2)

D-Streptamine,O-6-amino-6-deoxy-L-glycero-D-galacto-heptopyranosylidene-(1®2-3)-O-b-D-talopyranosyl-(1®5)-2-deoxy-N1-methyl- Security Information

  • Toxicity:LD50 in mice (after 2-week observation) (mg/kg): 5-10 i.v.; 50-100 orally (Kondo, 1965)

D-Streptamine,O-6-amino-6-deoxy-L-glycero-D-galacto-heptopyranosylidene-(1®2-3)-O-b-D-talopyranosyl-(1®5)-2-deoxy-N1-methyl- Pricemore >>

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